2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is an organic compound that features a piperidine ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridazine derivatives, such as:
- 2-(1-Methylpiperidin-3-yl)acetic acid
- 2,3-Dihydropyridazine derivatives
Uniqueness
What sets 2-(1-Methylpiperidin-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid apart is its unique combination of the piperidine and pyridazine rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(1-methylpiperidin-3-yl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-13-6-2-3-8(7-13)14-10(15)9(11(16)17)4-5-12-14/h4-5,8H,2-3,6-7H2,1H3,(H,16,17) |
InChI Key |
BRUKJDZSSWTSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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